molecular formula C16H22N4O4S B2647213 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine CAS No. 2097864-12-3

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine

Cat. No.: B2647213
CAS No.: 2097864-12-3
M. Wt: 366.44
InChI Key: YFNFSBWZZGBNAX-UHFFFAOYSA-N
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Description

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine is a complex organic compound that features a combination of pyrimidine, piperidine, and oxazole rings

Scientific Research Applications

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a β-keto ester, with an amine and an acid catalyst.

    Sulfonylation: The oxazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base, such as pyridine, to introduce the sulfonyl group.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a diacid chloride.

    Coupling with Pyrimidine: The final step involves coupling the sulfonylated piperidine with a pyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Mechanism of Action

The mechanism of action of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound shares the oxazole and sulfonyl groups but differs in the rest of its structure.

    Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate: This compound also contains the oxazole and sulfonyl groups but has a different overall structure.

Uniqueness

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)-4,6-dimethylpyrimidine is unique due to its combination of three distinct ring systems (pyrimidine, piperidine, and oxazole) and the presence of a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-10-8-11(2)18-16(17-10)23-14-6-5-7-20(9-14)25(21,22)15-12(3)19-24-13(15)4/h8,14H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNFSBWZZGBNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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